molecular formula C16H13NO5 B2487504 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622793-58-2

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2487504
CAS RN: 622793-58-2
M. Wt: 299.282
InChI Key: BDXBYVAGUFPKFN-ZSOIEALJSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, commonly known as FODMC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FODMC is a synthetic compound that is mainly used in scientific research, particularly in the field of medicinal chemistry. The compound is synthesized using a simple and efficient method, which makes it a popular choice for researchers.

Scientific Research Applications

Conversion of Renewable Biomass

Furan compounds, including 5-hydroxymethylfurfural (HMF) and furfural (FF), serve as versatile platform molecules derived from the degradation of lignocellulosic cellulose . They offer a crucial pathway for the conversion of renewable biomass .

Electrocatalytic Conversion

The electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . However, the complex chemistry of furan compounds leads to low selectivity of the target product .

Development of Catalysts

Understanding the mechanisms and conditions of the reaction can enhance reaction activity and selectivity . This knowledge can guide the development of catalysts for the electrocatalytic conversion of furan compounds .

Industrial Applications

Insights from research on furan compounds are expected to accelerate the development of cost-effective electrochemical conversion processes for biomass derivatives and their scalability in large-scale applications .

Synthesis of Polysubstituted Furans

Polysubstituted furans can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .

Production of Bio-Chemicals

Furfural, a furan compound, can be converted into various bio-chemicals . Understanding the possible reaction mechanisms for this conversion can lead to the development of more efficient methods for producing these chemicals .

properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-17(2)16(19)21-11-5-6-12-13(9-11)22-14(15(12)18)8-10-4-3-7-20-10/h3-9H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXBYVAGUFPKFN-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

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